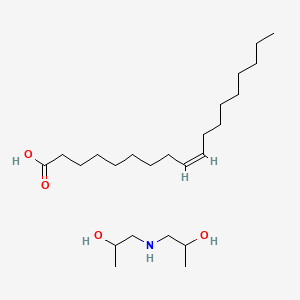
Oleic acid, diisopropanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid, diisopropanolamine salt is a compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used in various industrial applications, including as a surfactant and corrosion inhibitor. The combination of these two compounds results in a product that has unique properties and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, diisopropanolamine salt typically involves the reaction of oleic acid with diisopropanolamine under controlled conditions. The reaction can be catalyzed by using a cation-exchange resin such as KU-2-8 . The process involves heating the mixture of oleic acid and diisopropanolamine to a specific temperature, usually around 408-413 K, to facilitate the reaction. The reaction can be carried out without a catalyst, but the presence of a catalyst can improve the yield and selectivity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum conversion of the reactants to the desired product. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oleic acid, diisopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, sodium methylate, and phosphoric acid . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include esters, amides, and other derivatives that have various industrial applications .
Wissenschaftliche Forschungsanwendungen
Oleic acid, diisopropanolamine salt has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the formulation of metalworking fluids, corrosion inhibitors, and other industrial products
Wirkmechanismus
The mechanism of action of oleic acid, diisopropanolamine salt involves its interaction with molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, oleic acid has been shown to regulate the expression of genes involved in fatty acid oxidation and inflammation . The diisopropanolamine component can enhance the solubility and stability of the compound, making it more effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oleic acid, diisopropanolamine salt include:
- Oleic acid, ethanolamine salt
- Oleic acid, triethanolamine salt
- Oleic acid, monoethanolamine salt
Uniqueness
This compound is unique due to its specific combination of oleic acid and diisopropanolamine, which imparts distinct properties such as improved solubility, stability, and effectiveness in various applications. The presence of diisopropanolamine enhances its performance as a surfactant and corrosion inhibitor compared to other similar compounds .
Eigenschaften
CAS-Nummer |
85507-95-5 |
|---|---|
Molekularformel |
C18H34O2.C6H15NO2 C24H49NO4 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
InChI-Schlüssel |
QZNJFNVUPYDXHR-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



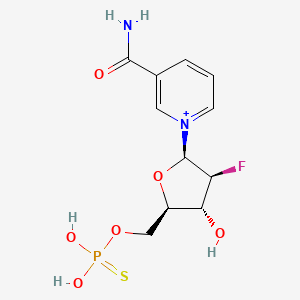
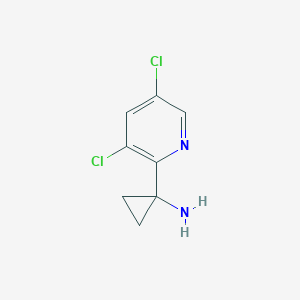
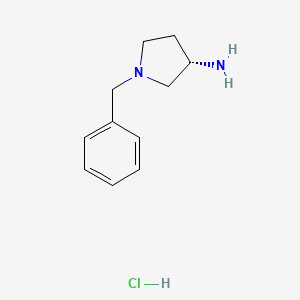
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
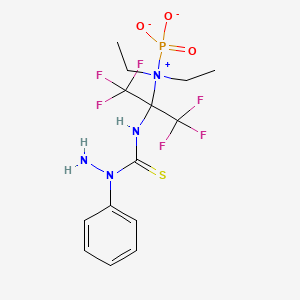
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)
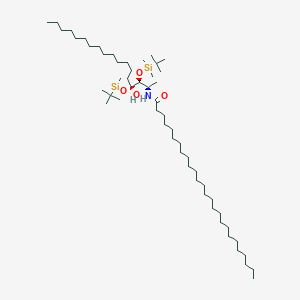


![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)



